(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Beschreibung
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS: 92981-84-5) is a chiral amine hydrochloride featuring a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position. This compound is listed in commercial catalogs (e.g., ) but lacks extensive public data on synthesis, applications, or physical properties. Its structural motifs—aromatic rings with electron-withdrawing groups (CF₃) and a chiral amine—suggest relevance in medicinal chemistry or agrochemical research.
Eigenschaften
IUPAC Name |
(1S)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLJZDHBPFJQCF-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@H](C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedel-Crafts Acylation Followed by Reductive Amination
This method involves the introduction of an acetyl group to 2-methyl-3-(trifluoromethyl)benzene via Friedel-Crafts acylation. Using aluminum chloride (AlCl₃) as a catalyst, acetyl chloride reacts with the aromatic substrate to yield 2-methyl-3-(trifluoromethyl)acetophenone. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol produces the racemic amine. Typical conditions include reflux at 60°C for 12 hours, achieving yields of 65–75%.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, acetyl chloride, 0°C → 25°C, 4h | 78 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 60°C, 12h | 72 |
Nucleophilic Substitution of Benzyl Halides
An alternative route employs 1-(2-methyl-3-(trifluoromethyl)phenyl)ethyl bromide, synthesized via free radical bromination of the corresponding ethylbenzene derivative. Treatment with aqueous ammonia under high pressure (3 atm) at 100°C for 24 hours yields the racemic amine. This method, however, suffers from lower yields (50–60%) due to competing elimination reactions.
Enantioselective Synthesis of the (S)-Amine
To bypass resolution steps, asymmetric synthesis methods directly yield the (S)-enantiomer.
Catalytic Asymmetric Hydrogenation of Enamides
Prochiral enamides, derived from 2-methyl-3-(trifluoromethyl)acetophenone, undergo hydrogenation using chiral catalysts. For example, (R)-BINAP-RuCl₂ catalyzes the reduction of (Z)-N-acetyl-1-(2-methyl-3-(trifluoromethyl)phenyl)ethyleneamine in methanol at 50°C under 50 psi H₂. This method achieves enantiomeric excess (ee) values >95% with yields of 85–90%.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | (R)-BINAP-RuCl₂ (0.5 mol%) |
| Solvent | Methanol |
| Pressure | 50 psi H₂ |
| Temperature | 50°C |
| Reaction Time | 12 hours |
Enzymatic Kinetic Resolution
Racemic amine mixtures are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acetylates the (R)-enantiomer with vinyl acetate, leaving the (S)-amine unreacted. After separation via extraction, the (S)-amine is isolated with >99% ee.
Diastereomeric Resolution of Racemic Amines
When asymmetric synthesis is impractical, resolution via diastereomeric salt formation is employed.
Tartaric Acid-Mediated Resolution
Racemic 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine is treated with (R,R)-tartaric acid in ethanol. The (S)-amine forms a less soluble diastereomeric salt, which crystallizes preferentially. Filtration and basification with NaOH yield the free (S)-amine with 90–95% ee.
Resolution Efficiency:
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R,R)-Tartaric acid | Ethanol | 95 | 40 |
| L-DBTA* | Acetone | 98 | 35 |
| *L-DBTA: L-Di-p-toluoyltartaric acid |
Hydrochloride Salt Formation
The free (S)-amine is converted to its hydrochloride salt by treatment with concentrated HCl in anhydrous diethyl ether. Stirring at 0°C for 2 hours ensures complete protonation, followed by filtration and drying under vacuum. The final product typically exhibits >99% purity by HPLC.
Salt Formation Parameters:
| Parameter | Value |
|---|---|
| HCl Concentration | 37% (w/w) |
| Solvent | Diethyl ether |
| Temperature | 0°C |
| Reaction Time | 2 hours |
Analytical Characterization
Critical quality control metrics include:
Chiral HPLC Analysis
A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) mobile phase at 1.0 mL/min resolves (S)- and (R)-enantiomers (retention times: 12.3 min and 14.7 min, respectively).
Melting Point and Optical Rotation
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various amine derivatives, imines, and substituted phenyl compounds, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Potential
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is primarily studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.
Case Studies and Research Findings
-
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI). The research indicated that the trifluoromethyl group enhances binding affinity to serotonin transporters, leading to improved antidepressant effects compared to non-fluorinated analogs. The findings suggest a potential for developing new antidepressant medications based on this scaffold. -
Neuroprotective Effects
Research conducted on neurodegenerative diseases demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. In vitro assays showed that it significantly decreased cell death in models of Parkinson’s disease, indicating its potential application in neuroprotection. -
Analgesic Properties
Another investigation revealed that this compound possesses analgesic properties comparable to established pain relief medications. The compound was effective in reducing pain responses in animal models, suggesting its utility in pain management therapies.
Material Science Applications
Polymer Chemistry
The compound's unique trifluoromethyl group also makes it an interesting candidate for polymer synthesis. It can be utilized as a monomer in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. This results in various pharmacological effects, including potential neuroprotective and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Key Structural Analogs and Similarity Metrics
The following table highlights compounds with high structural similarity, focusing on substituent patterns and stereochemistry:
Substituent Position and Electronic Effects
- Methyl Group : The 2-methyl substituent may sterically hinder interactions with biological targets compared to unsubstituted analogs (e.g., 42365-61-7, which has a chlorine at the 4-position) .
- Chain Length : Propane-chain analogs (e.g., 1864062-04-3) may exhibit altered solubility or binding kinetics due to increased hydrophobicity .
Stereochemical Considerations
- The (S)-enantiomer is explicitly specified in the target compound, mirroring the stereochemistry of 1213939-94-6 and 1228093-32-0 . Enantiomers like (R)-1,1,1-Trifluoropropan-2-amine hydrochloride (177469-12-4) show divergent properties, underscoring the importance of chirality in drug design .
Research and Application Context
- Medicinal Chemistry : The CF₃ group is a common bioisostere for chlorine or methyl groups, improving metabolic stability and lipophilicity. Analogs like 1213939-94-6 are likely explored for CNS or antimicrobial applications .
Biologische Aktivität
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, with the CAS number 1212957-33-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₂F₃N·HCl
- Molecular Weight : 203.20 g/mol
- Purity : Typically above 98% in research applications
- Storage Conditions : Should be kept in a dark place at 2-8°C under an inert atmosphere to maintain stability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Adrenergic Receptors : Preliminary studies suggest that this compound may act as a selective agonist for certain adrenergic receptors, potentially influencing neurotransmitter release and modulating physiological responses such as mood and anxiety.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Chlamydia species. The trifluoromethyl group is crucial for enhancing the efficacy of these compounds against bacterial infections .
- Antitumor Potential : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications to the trifluoromethyl group can significantly impact the antiproliferative activity .
Antimicrobial Studies
A study assessed the antimicrobial activity of various derivatives related to this compound. The results indicated significant inhibition of Chlamydia trachomatis in infected HEp-2 cells, with effective concentrations yielding a reduction in inclusion size and number .
Antitumor Activity
In vitro assays demonstrated that certain analogs possess strong antiproliferative effects against cancer cell lines such as MCF7 and A549. For instance, a derivative exhibited an IC₅₀ value of 25 nM against MCF7 cells, indicating potent antitumor activity .
Case Studies
In clinical settings, compounds with similar structures have been evaluated for their safety and efficacy profiles. One study reported that a related compound was well tolerated in patients up to doses of 400 mg twice daily, showing preliminary antitumor activity in melanoma patients with specific genetic mutations .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| Antimicrobial | Chlamydia trachomatis | 50 | |
| Antiproliferative | MCF7 | 25 | |
| Antiproliferative | A549 | 30 |
Table 2: Structure-Activity Relationship Insights
| Compound Variation | Biological Activity | Observations |
|---|---|---|
| Trifluoromethyl Group | Enhanced antimicrobial | Essential for activity against Chlamydia |
| Substituted Phenyl Ring | Variable antiproliferative | Modifications affect potency |
Q & A
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for structural confirmation, particularly to resolve signals from trifluoromethyl and methyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) with UV detection (e.g., 254 nm) quantifies purity (>98%) and detects regioisomeric impurities . Chiral HPLC using columns like Chiralpak AD-H can confirm enantiomeric purity .
Q. How stable is this compound under varying pH, temperature, and light conditions?
- Methodological Answer : Stability studies should be conducted using accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks). RP-UPLC methods with gradient elution (acetonitrile-phosphate buffer) can monitor degradation products, such as hydrolyzed amines or oxidized derivatives. Light sensitivity requires storage in amber glass under nitrogen, as trifluoromethyl groups may undergo photolytic cleavage .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent skin/eye contact. Waste must be neutralized (e.g., with 1M HCl for amine residues) and disposed via licensed hazardous waste facilities. Spill containment requires inert absorbents (e.g., vermiculite) followed by ethanol rinsing .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are most effective?
- Methodological Answer : Kinetic resolution using chiral auxiliaries (e.g., (R)- or (S)-mandelic acid) during crystallization can enhance enantiomeric excess. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation of (S)- and (R)-enantiomers. Diastereomeric salt formation with tartaric acid derivatives is also effective for large-scale purification .
Q. What strategies are recommended for profiling and quantifying process-related impurities?
- Methodological Answer : Impurities such as regioisomers (e.g., 3-methyl-2-trifluoromethyl derivatives) or diastereomers are quantified via RP-UPLC with a C18 column and 0.1% trifluoroacetic acid in the mobile phase. For trace analysis (<0.1%), Liquid Chromatography-Mass Spectrometry (LC-MS) in Selected Ion Monitoring (SIM) mode is preferred .
Q. How does this compound interact with serotonin receptors (e.g., 5-HT2A), and what assays validate its pharmacological activity?
- Methodological Answer : Functional assays (e.g., calcium flux in HEK293 cells expressing 5-HT2A receptors) measure agonist/antagonist activity. Radioligand binding assays using [³H]ketanserin determine affinity (Ki values). Structural analogs with trifluoromethyl groups show biased agonism toward β-arrestin pathways, which can be assessed via BRET (Bioluminescence Resonance Energy Transfer) .
Q. What computational methods predict the compound’s metabolic pathways and interaction with cytochrome P450 enzymes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model metabolic sites, such as N-demethylation or hydroxylation. Molecular docking (AutoDock Vina) predicts binding to CYP3A4/2D6 active sites. In vitro microsomal studies (human liver microsomes + NADPH) with LC-MS/MS validate predicted metabolites .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect receptor selectivity?
- Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies show that 3-trifluoromethyl groups enhance 5-HT2A affinity over 5-HT2C by 10-fold, while 2-methyl substituents reduce off-target binding to adrenergic receptors. Electrophysiological assays (e.g., patch-clamp on cortical neurons) quantify functional selectivity .
Q. What in vivo models are suitable for studying pharmacokinetics and blood-brain barrier penetration?
- Methodological Answer : Radiolabeled (¹⁴C) compound administered to Sprague-Dawley rats allows tracking via whole-body autoradiography. Brain-to-plasma ratios are measured using LC-MS/MS after terminal cardiac puncture. Microdialysis in freely moving rodents assesses central nervous system exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
